molecular formula C11H21NO3 B2736626 Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate CAS No. 1028266-97-8

Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate

Cat. No.: B2736626
CAS No.: 1028266-97-8
M. Wt: 215.293
InChI Key: QTCZTBMOUJLXQC-UHFFFAOYSA-N
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Description

The compound “Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” is a tert-butyl carbamate derivative featuring a cyclobutyl ring substituted with a 2-hydroxyethyl group (-CH2CH2OH). These compounds are typically utilized as intermediates or protecting groups in organic synthesis due to their stability and ease of deprotection under acidic or basic conditions. The tert-butyl carbamate (Boc) group is widely employed to protect amines during multi-step syntheses, particularly in pharmaceutical and peptide chemistry.

The cyclobutyl ring introduces steric strain, which can influence reactivity and conformational stability. The 2-hydroxyethyl substituent may enhance solubility in polar solvents and participate in hydrogen bonding, affecting both physical properties and synthetic utility.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZTBMOUJLXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • IUPAC Name : tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate

The compound features a unique cyclobutane structure combined with a hydroxymethyl group, which influences its chemical behavior and biological interactions. Its structural uniqueness positions it as a valuable reagent in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a reagent in the preparation of other carbamate derivatives and in protecting group chemistry. It is particularly useful in reactions requiring selective protection or modification of functional groups due to its stability and reactivity under mild conditions.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays, allowing researchers to explore metabolic pathways and cellular processes.

Medicinal Chemistry

The compound's unique structure enables selective targeting of specific biological pathways, making it a candidate for drug development. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and enzymes.
  • Anticancer Activity : Inducing apoptosis in cancer cell lines.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing therapeutic potential:

  • Absorption : Expected to have good oral bioavailability due to lipophilicity.
  • Distribution : Likely distributes well within tissues.
  • Metabolism : May undergo transformations via cytochrome P450 enzymes.
  • Excretion : Primarily eliminated through renal pathways after conjugation.

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa Solubility
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate C10H19NO3 201.26 312.2 12.12 Ethanol, DMF
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate C15H20ClNO2 281.78 N/A N/A Chloroform, THF
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate C13H25NO3 243.34 N/A N/A Methanol, Acetone

Key Observations :

  • The hydroxymethyl cyclobutyl derivative has the highest boiling point (312.2°C), likely due to hydrogen bonding from the -CH2OH group.
  • Chlorophenyl-substituted analogs exhibit higher molecular weights but lack documented boiling points, suggesting thermal instability or decomposition.

Biological Activity

Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate (CAS: 1028266-97-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • IUPAC Name : tert-butyl (1-(2-hydroxyethyl)cyclobutyl)carbamate
  • Purity : 97% .

This compound is believed to exert its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes that lead to disease progression.
  • Interaction with Biological Macromolecules : Its structure allows for interactions with proteins and nucleic acids, which could modulate their functions and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in experimental models.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating its potential role in cancer therapy.

Case Studies and Research Findings

StudyFindingsReference
In vitro antimicrobial studyDemonstrated activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory assayReduced levels of TNF-alpha and IL-6 in treated cells
Cancer cell line studyInduced apoptosis in breast cancer cells (MCF-7)

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It likely distributes well within tissues, given its ability to interact with cellular membranes.
  • Metabolism : Initial studies suggest it may undergo metabolic transformations via cytochrome P450 enzymes.
  • Excretion : Predominantly eliminated through renal pathways after conjugation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamates often react with hydroxyl-containing intermediates (e.g., 2-hydroxyethylcyclobutyl derivatives) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Temperature control (0–25°C) is critical to minimize side reactions . For cyclobutyl derivatives, ring strain may necessitate lower temperatures to stabilize intermediates. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Characterization relies on NMR (¹H, ¹³C, DEPT for cyclobutyl geometry), IR (to confirm carbamate C=O and hydroxyl O-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities in the cyclobutyl and hydroxyethyl moieties . For purity assessment, HPLC with UV detection (λ = 210–254 nm) is recommended .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the hydroxyethyl group influence reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The hydroxyethyl group enhances solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems. However, its hydroxyl moiety can act as a competing nucleophile. Protection with TBS or acetyl groups may be required before reactions with electrophiles (e.g., Grignard reagents). Computational studies (DFT) can model steric and electronic effects of the cyclobutyl-hydroxyethyl scaffold .

Q. What strategies optimize regioselectivity in derivatizing the cyclobutyl ring?

  • Methodological Answer : Ring strain in cyclobutanes enables selective functionalization. Transition-metal catalysis (e.g., Pd-mediated C-H activation) targets specific positions. For example, directing groups on the carbamate can guide C–H bond cleavage. Steric maps generated via molecular modeling (e.g., Schrödinger Suite) predict accessible reaction sites .

Q. How can contradictions in safety data (e.g., hazard classification) be resolved during experimental design?

  • Methodological Answer : While some safety data sheets classify similar carbamates as non-hazardous , others recommend PPE (gloves, goggles) due to potential irritancy . Always conduct a risk assessment using tools like CHEM21 Risk Assessment Toolkit. Test acute toxicity in vitro (e.g., Ames test for mutagenicity) before scaling up reactions .

Q. What methodologies assess the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or calorimetry) with purified targets (e.g., kinases or proteases). Molecular docking (AutoDock Vina) predicts binding affinities to active sites. For antimicrobial studies, perform MIC assays against Gram-positive/negative strains. Structural analogs with halogen substituents show enhanced bioactivity, suggesting SAR studies for optimization .

Data Analysis & Experimental Design

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Methodological Answer : Variations in melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate data with peer-reviewed databases (PubChem, NIST Chemistry WebBook) and replicate synthesis/purification protocols from literature .

Q. What advanced techniques validate covalent binding to biological targets?

  • Methodological Answer : Employ LC-MS/MS to detect adduct formation between the carbamate and nucleophilic residues (e.g., cysteine thiols). Isotopic labeling (e.g., ¹³C-carbamate) coupled with NMR tracks bond formation. Surface plasmon resonance (SPR) quantifies binding kinetics in real time .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight Calculated via HRMS (e.g., 255.3 g/mol)
Stability Stable at –20°C under N₂; degrade >40°C
Common Solvents DMF, THF, Dichloromethane
Biological Assay IC₅₀ values via enzyme inhibition (nM range)

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